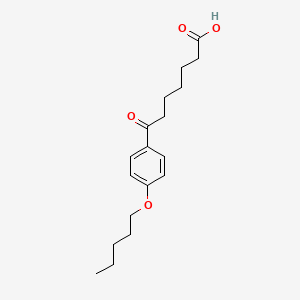

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-oxo-7-(4-pentoxyphenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-7-14-22-16-12-10-15(11-13-16)17(19)8-5-4-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZPCXPDYOCOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645451 | |

| Record name | 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-03-5 | |

| Record name | ζ-Oxo-4-(pentyloxy)benzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxo-7-[4-(pentyloxy)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to facilitate its use as a versatile chemical intermediate.

Introduction

This compound, with the CAS Number 898792-03-5, is a specialty chemical characterized by a heptanoic acid chain, a central ketone group, and a 4-pentyloxyphenyl moiety.[1] This unique trifunctional structure makes it a valuable building block in organic synthesis, particularly for creating complex molecules with potential applications in materials science and medicinal chemistry. The presence of a carboxylic acid, a ketone, and an ether linkage on an aromatic ring provides multiple reactive sites for a variety of chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 898792-03-5 | [1] |

| Molecular Formula | C₁₈H₂₆O₄ | [1] |

| Molecular Weight | 306.40 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 75 to 77°C | [1] |

| IUPAC Name | This compound | [1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This well-established method allows for the formation of the aryl ketone by reacting an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[3][4]

Synthetic Pathway: Friedel-Crafts Acylation

The logical pathway for the synthesis involves the reaction of pentyloxybenzene with a derivative of heptanedioic acid, such as heptanedioic acid monochloride.

Caption: Synthetic pathway for this compound via Friedel-Crafts acylation.

Experimental Protocol (Proposed)

This protocol is based on established procedures for Friedel-Crafts acylation of similar aromatic ethers and should be optimized for specific laboratory conditions.[3][5]

Step 1: Preparation of Heptanedioic Acid Monochloride

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add heptanedioic acid to the flask.

-

Slowly add a stoichiometric equivalent of thionyl chloride.

-

Gently heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

Step 2: Friedel-Crafts Acylation

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentyloxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Cool the solution in an ice bath.

-

Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions.

-

Slowly add the prepared heptanedioic acid monochloride to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until completion, monitoring by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: General workflow for the purification of aryl keto acids by recrystallization.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pentyloxyphenyl group, the aliphatic protons of the heptanoic acid chain, and the protons of the pentyloxy group.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chains.

-

FT-IR: The infrared spectrum will provide crucial information about the functional groups. Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic moieties, and two distinct C=O stretches for the ketone and carboxylic acid.[3]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation pattern is expected to show characteristic losses of water, carbon dioxide, and cleavage of the alkyl chain.[3]

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reverse-phase method would be appropriate for this compound.

Proposed HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[6]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring.

Reactivity and Potential Applications

The dual functionality of a ketone and a carboxylic acid makes this compound a versatile intermediate.

-

Carboxylic Acid Group: This group can undergo esterification, amidation, and reduction to an alcohol.

-

Ketone Group: The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or participate in various carbon-carbon bond-forming reactions.

The presence of the pentyloxy group imparts lipophilicity, which can be advantageous in the design of bioactive molecules. While specific applications for this compound are not yet widely documented, its structural motifs are found in molecules of interest in:

-

Liquid Crystal Synthesis: Alkoxy-substituted benzoic acid derivatives are known precursors for liquid crystalline materials.[7] The rigid aromatic core and the flexible alkyl chain of this compound make it a potential candidate for the synthesis of novel liquid crystals.

-

Drug Discovery: The keto-acid functionality is a common feature in various pharmacologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar keto-acids, it may cause skin and eye irritation.[8] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis. Its well-defined structure and multiple reactive sites offer a platform for the creation of a diverse range of more complex molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and suggested analytical methods. Further research into the specific applications of this compound is warranted and will likely unveil its utility in advancing materials science and drug discovery.

References

-

SIELC Technologies. (2018, May 16). 7-Oxoheptanoic acid. Retrieved from [Link]

-

PubChem. 7-Oxoheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Retrieved from [Link]

-

PubChem. 7-[(R)-2-((E)-3-Hydroxy-3-methyl-4-phenyl-but-1-enyl)-5-oxo-pyrrolidin-1-yl]-heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

PubChem. 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

- Google Patents. WO2003004450A1 - Process for the preparation of intermediates useful in the synthesis of statin derivatives especially 7-amino 3,5-dihydroxy heptanoic acid derivatives, and intermediates thereof.

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

-

PubChem. Perfluoroheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]

-

IAJPS. Formulation and evaluation of liquid crystals containing acotiamide capsule for oral delivery. Retrieved from [Link]

- Google Patents. CN1697837A - Method for crystallization of 7-aminocephalosporanic acid.

-

ResearchGate. Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-Oxoheptanoic acid | SIELC Technologies [sielc.com]

- 7. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the chemical principles, experimental protocols, and characterization of this valuable keto-acid. The synthesis is strategically divided into two primary stages: the preparation of the key intermediate, 4-pentyloxybenzene, via the Williamson ether synthesis, followed by its acylation using a pimelic acid derivative through a Friedel-Crafts reaction. This guide emphasizes the rationale behind methodological choices, ensuring a thorough understanding of the synthesis for successful replication and optimization.

Introduction: Significance and Synthetic Strategy

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a lipophilic pentyloxy group, a rigid phenyl ring, and a terminal carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and liquid crystals. The keto-acid functionality provides multiple reactive sites for further chemical modifications.[1]

The synthetic approach detailed herein is a logical and well-established two-step process. The first step involves the synthesis of 4-pentyloxybenzene, which serves as the aromatic core. This is followed by the crucial carbon-carbon bond-forming reaction, a Friedel-Crafts acylation, to introduce the seven-carbon keto-acid side chain. This strategy is favored for its reliability and the ready availability of the starting materials.

Synthesis Pathway Overview

The overall synthetic pathway for this compound can be visualized as a two-stage process. The first stage is the synthesis of the ether, 4-pentyloxybenzene, from phenol and 1-bromopentane. The second stage is the Friedel-Crafts acylation of the synthesized ether with a derivative of pimelic acid (heptanedioic acid).

Caption: Overall synthesis pathway for this compound.

Stage 1: Synthesis of 4-Pentyloxybenzene via Williamson Ether Synthesis

The initial step in the synthesis is the preparation of the key aromatic intermediate, 4-pentyloxybenzene. The Williamson ether synthesis is a classic and highly effective method for this transformation, involving the reaction of a phenoxide with an alkyl halide.[2][3] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[1][4][5]

Underlying Principles and Rationale

The choice of the Williamson ether synthesis is predicated on its efficiency and the high yields achievable with primary alkyl halides like 1-bromopentane.[1] The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Anhydrous potassium carbonate is a suitable base for this purpose, offering good reactivity and ease of handling.[4] Acetone is an appropriate solvent as it is polar aprotic and facilitates the SN2 reaction.

Detailed Experimental Protocol

Materials:

-

Phenol

-

1-Bromopentane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

10% Sodium Hydroxide solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopentane (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-pentyloxybenzene.

-

Purify the crude product by vacuum distillation to obtain pure 4-pentyloxybenzene.[2]

Stage 2: Friedel-Crafts Acylation of 4-Pentyloxybenzene

The second and final stage of the synthesis is the Friedel-Crafts acylation of the prepared 4-pentyloxybenzene. This electrophilic aromatic substitution reaction introduces the 7-oxoheptanoic acid side chain onto the aromatic ring.[6][7] The pentyloxy group is an ortho-, para-directing activator, and due to steric hindrance, the acylation is expected to occur predominantly at the para position relative to the pentyloxy group.

Mechanistic Insights and Reagent Selection

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated from an acylating agent in the presence of a Lewis acid catalyst.[8][9] Common acylating agents include acyl chlorides and acid anhydrides.[10][11] For this synthesis, pimeloyl monochloride (the mono-acid chloride of heptanedioic acid) is an effective acylating agent.[12] Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid catalyst for this transformation.[13]

The reaction is typically carried out in an inert solvent, such as dichloromethane or nitrobenzene, at low temperatures to control the reactivity and minimize side reactions.[12]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. ijcps.org [ijcps.org]

- 9. websites.umich.edu [websites.umich.edu]

- 10. chemistryjournals.net [chemistryjournals.net]

- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. We will dissect its molecular architecture, propose a robust synthetic pathway via Friedel-Crafts acylation with detailed mechanistic insights, and outline a rigorous analytical workflow for its characterization. Furthermore, this guide explores the compound's strategic importance as a versatile chemical intermediate and a lipophilic linker in advanced drug delivery systems, such as antibody-drug conjugates (ADCs). The inclusion of a terminal pentyloxy group offers a modality for tuning pharmacokinetic profiles, a critical consideration in modern drug development.

Molecular Structure and Physicochemical Properties

This compound is a tailored organic molecule that strategically combines three key functional components: a heptanoic acid chain, an aryl ketone, and a para-substituted pentyloxy group. This unique amalgamation of features makes it a valuable building block in organic synthesis.

-

Heptanoic Acid Moiety : The seven-carbon aliphatic carboxylic acid chain provides a hydrophilic anchor and a reactive handle for conjugation reactions, such as amidation or esterification.

-

Aryl Ketone : The ketone at the C7 position, conjugated to the phenyl ring, is a stable functional group that can also serve as a chemical handle, for instance, in the formation of hydrazone linkers, which are often employed in pH-sensitive drug release systems.[1][][3]

-

4-Pentyloxyphenyl Group : This portion of the molecule consists of a benzene ring substituted with a pentyloxy group (-O-(CH₂)₄CH₃) at the para position. The ether linkage is generally stable, and the five-carbon alkyl chain imparts significant lipophilicity. This can be leveraged to enhance the pharmacokinetic properties of larger constructs, potentially improving membrane permeability or influencing interactions with biological targets.[4]

The structural representation of this compound is as follows:

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 898792-03-5 | [5] |

| Molecular Formula | C₁₈H₂₆O₄ | [5] |

| Molecular Weight | 306.402 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | CCCCCOC1=CC=C(C(=O)CCCCCC(=O)O)C=C1 | [5] |

| State | Solid | [5] |

| Melting Point | 75 to 77°C | [5] |

| Purity | ≥97.0% | [5] |

Proposed Synthesis via Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a robust and widely used method for forming aryl ketones.[6] The logical disconnection for this synthesis involves reacting an activated heptanedioic acid derivative with pentyloxybenzene.

Mechanistic Rationale

The reaction proceeds in two primary stages: the formation of the electrophile (an acylium ion) and the subsequent electrophilic attack on the activated aromatic ring.

-

Acylium Ion Generation : Heptanedioic acid is first converted to its more reactive mono-acid chloride derivative using a reagent like thionyl chloride (SOCl₂). This acid chloride then reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion. The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its departure to form the resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution : Pentyloxybenzene is an electron-rich aromatic compound. The pentyloxy group is an ortho-, para-directing activator due to the lone pairs on the oxygen atom that can be delocalized into the ring. The bulky nature of the pentyloxy group and the acylium ion favors substitution at the sterically less hindered para position. The acylium ion attacks the benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the desired product.

The overall synthetic workflow is depicted in the following diagram:

Sources

- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid

A Hypothetical Exploration of a Novel Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Disclaimer: Direct experimental data on the biological activity of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid is not extensively available in peer-reviewed literature. This guide is a scientifically informed projection based on its structural similarity to known fatty acid signaling molecules. The proposed mechanisms and experimental protocols are intended to serve as a rigorous framework for the investigation of this compound.

Introduction

This compound is a synthetic compound characterized by a heptanoic acid chain linked to a pentyloxyphenyl group. While its specific biological functions are yet to be fully elucidated, its chemical architecture, featuring a medium-chain fatty acid-like tail and an aromatic headgroup, suggests a potential role as a modulator of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). This guide will explore the hypothetical biological activity of this compound as a PPAR agonist, providing a comprehensive overview of the theoretical framework, key signaling pathways, and detailed experimental protocols for its characterization.

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles.[1] Natural and synthetic fatty acids are known to be endogenous ligands for PPARs, making this compound a compelling candidate for investigation in the context of metabolic diseases.[3]

Hypothesized Mechanism of Action: A Focus on PPAR Agonism

We hypothesize that this compound functions as a PPAR agonist. The rationale for this hypothesis is rooted in its structural resemblance to endogenous fatty acid ligands that activate PPARs. The heptanoic acid moiety can be expected to interact with the ligand-binding domain (LBD) of PPARs, while the pentyloxyphenyl group may contribute to the specificity and affinity of this interaction.

Proposed Signaling Pathway

Upon cellular uptake, this compound is proposed to bind to the LBD of a PPAR isoform. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, glucose uptake, and lipid metabolism.

Caption: Workflow for determining in-vitro PPAR binding affinity.

Workflow 2: Cell-Based PPAR Reporter Gene Assay

This assay determines the functional activity of the compound as a PPAR agonist in a cellular context. It utilizes a reporter gene (e.g., luciferase) under the control of a PPRE.

Protocol: Luciferase Reporter Gene Assay

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as HEK293T or HepG2.

-

Co-transfect the cells with:

-

An expression vector for the full-length human PPAR isoform (α, γ, or δ).

-

A reporter plasmid containing a PPRE-driven luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound or a known PPAR agonist (positive control).

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

-

Expected Outcome:

| Compound | PPARα EC50 (µM) (Hypothetical) | PPARγ EC50 (µM) (Hypothetical) | PPARβ/δ EC50 (µM) (Hypothetical) |

| This compound | 2.5 | 0.8 | >50 |

| Fenofibrate (Positive Control) | 1.0 | >50 | >50 |

| Rosiglitazone (Positive Control) | >50 | 0.1 | >50 |

digraph "Experimental_Workflow_2" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start:\nCell-Based Reporter Assay", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfect [label="Transfect Cells with\nPPAR and Reporter Plasmids"]; treat [label="Treat Cells with\nTest Compound"]; incubate [label="Incubate for 24 hours"]; lyse [label="Lyse Cells"]; measure [label="Measure Luciferase Activity"]; analyze [label="Analyze Data:\nCalculate EC50"]; end [label="End:\nDetermine Functional Agonism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> transfect; transfect -> treat; treat -> incubate; incubate -> lyse; lyse -> measure; measure -> analyze; analyze -> end; }

Caption: Workflow for the cell-based PPAR reporter gene assay.

Conclusion

While direct experimental evidence remains to be established, the structural characteristics of this compound strongly suggest its potential as a novel PPAR agonist. The in-depth technical guide presented here provides a robust framework for the systematic investigation of this hypothesis. The proposed experimental workflows, from initial in-vitro binding studies to cell-based functional assays, will enable researchers to elucidate the biological activity of this compound and assess its potential as a therapeutic agent for metabolic disorders. Further studies, including the evaluation of its effects on downstream target gene expression and in vivo efficacy in animal models of metabolic disease, will be crucial in fully characterizing the pharmacological profile of this compound.

References

- BenchChem. The Strategic Advantage of 7-Oxo-7-(9-phenanthryl)heptanoic Acid in Thromboxane A2 Receptor Antagonism. [URL: https://www.benchchem.com/product/bchm20087]

- Fluorochem. This compound. [URL: https://www.fluorochem.co.uk/product/s002008]

- PMC - PubMed Central. The potential of natural products for targeting PPARα. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4609781/]

- PubChem - NIH. 7-Oxoheptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/169732]

- PubChem - NIH. 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44303431]

- BenchChem. A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid. [URL: https://www.benchchem.com/product/bchm20087/technical-guide]

- PubMed. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. [URL: https://pubmed.ncbi.nlm.nih.gov/34067346/]

- PubMed. Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/36555938/]

- MDPI. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). [URL: https://www.mdpi.com/1660-3397/21/2/93]

- PLOS One. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0036297]

- PubMed. Peroxisome proliferator-activated receptor alpha (PPARalpha) and agonist inhibit cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription. [URL: https://pubmed.ncbi.nlm.nih.gov/10744771/]

- PubChem - NIH. SID 135649741. [URL: https://pubchem.ncbi.nlm.nih.gov/substance/135649741]

- PubMed. Synthesis and Antifungal Evaluation of 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates. [URL: https://pubmed.ncbi.nlm.nih.gov/23453842/]

- ResearchGate. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. [URL: https://www.researchgate.net/publication/351701103_Prenylated_Flavonoids_with_Potential_Antimicrobial_Activity_Synthesis_Biological_Activity_and_In_Silico_Study]

- PubChem - NIH. 7-Aminoheptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13580]

- PubChem - NIH. 7-(4-(Methoxycarbonyl)phenyl)heptanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118995321]

- NIH. Seven Fatty Acid Metabolism-Related Genes as Potential Biomarkers for Predicting the Prognosis and Immunotherapy Responses in Patients with Esophageal Cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9593003/]

- PubMed. Biohydroxylation of 7-oxo-DHEA, a natural metabolite of DHEA, resulting in formation of new metabolites of potential pharmaceutical interest. [URL: https://pubmed.ncbi.nlm.nih.gov/27472149/]

- MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [URL: https://www.mdpi.com/2076-2607/11/1/14]

- ResearchGate. Synthesis, Molecular Modeling and Biological Evaluation of 7-Sulfanylflavone as Anticancer Agents. [URL: https://www.researchgate.net/publication/281146755_Synthesis_Molecular_Modeling_and_Biological_Evaluation_of_7-Sulfanylflavone_as_Anticancer_Agents]

- PubMed - NIH. Extra-hepatic metabolism of 7-ketocholesterol occurs by esterification to fatty acids via cPLA2α and SOAT1 followed by selective efflux to HDL. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4363286/]

- PubMed. A Neural Basis for Octanoic Acid Regulation of Energy Balance. [URL: https://pubmed.ncbi.nlm.nih.gov/29107501/]

- PubMed. The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target. [URL: https://pubmed.ncbi.nlm.nih.gov/36699589/]

Sources

- 1. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) | MDPI [mdpi.com]

- 3. Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Potential of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid as a Novel Modulator of Peroxisome Proliferator-Activated Receptors (PPARs)

Introduction

In the landscape of drug discovery and metabolic research, the identification of novel small molecules that can modulate key regulatory pathways is of paramount importance. This guide focuses on the untapped potential of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid , a compound whose biological activities have not been extensively characterized in public literature. An analysis of its structure—featuring a heptanoic acid chain, a ketone group, and a 4-pentyloxyphenyl moiety—suggests a compelling hypothesis: this molecule may function as a ligand for the Peroxisome Proliferator-Activated Receptors (PPARs).

PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a central role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1][2] The three main subtypes, PPARα, PPARγ, and PPARβ/δ, are established therapeutic targets.[2][3][4] Natural ligands for PPARs are often fatty acids or their derivatives, which share structural motifs with this compound.

This document provides a comprehensive framework for researchers to investigate this hypothesis. It outlines a plausible synthetic route and details a series of robust experimental workflows designed to first, establish if the compound is a PPAR agonist, and second, to explore its potential downstream effects on cellular metabolism and inflammatory responses.

Proposed Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This well-established method is suitable for acylating electron-rich aromatic rings, such as 4-pentyloxyphenol, with an acyl halide.[5]

Synthetic Workflow

The proposed two-step synthesis involves the preparation of heptanedioic acid monochloride followed by the Friedel-Crafts acylation of 4-pentyloxyphenol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Preparation of Heptanedioic Acid Monochloride:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), add heptanedioic acid (1 equivalent).

-

Slowly add thionyl chloride (1.1 equivalents) dropwise at room temperature with stirring.

-

Gently heat the reaction mixture to 40-50°C for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude heptanedioic acid monochloride, which can be used in the next step without further purification.

-

-

Friedel-Crafts Acylation:

-

Dissolve 4-pentyloxyphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) in a separate flask and cool to 0°C in an ice bath.

-

Slowly add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, keeping the temperature below 5°C.

-

Add the crude heptanedioic acid monochloride (1 equivalent) dissolved in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-16 hours, monitoring completion by TLC.

-

Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

-

-

Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Research Application I: Interrogation of PPAR Agonism

The primary research application is to determine if this compound can directly bind to and activate PPARs. This involves a tiered approach, starting with a broad functional screen and progressing to specific binding and target gene expression analysis.

Rationale

The molecule's amphipathic nature, with a carboxylic acid head group and a lipophilic tail, is a hallmark of many PPAR ligands.[3] The investigation will assess its activity on all three PPAR isoforms (α, γ, and β/δ) to determine its potency and selectivity.

Caption: Hypothesized activation of PPAR signaling pathway by the test compound.

Experimental Workflows

2.2.1 PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay provides a functional readout of receptor activation in a cellular context.

Protocol:

-

Cell Culture & Transfection:

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 1 nM to 100 µM).

-

Include a vehicle control (DMSO) and a known potent agonist for each PPAR subtype (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARβ/δ) as positive controls.

-

-

Luciferase Measurement:

-

Incubate for another 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate-reading luminometer.[10]

-

-

Data Analysis:

-

Normalize firefly luciferase activity to Renilla luciferase activity.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

-

2.2.2 Competitive Ligand Binding Assay

This biochemical assay confirms direct binding to the PPAR Ligand Binding Domain (LBD) and determines binding affinity (Ki).

Protocol:

-

Reagents:

-

Assay Setup (e.g., TR-FRET format): [14]

-

In a 384-well plate, add the PPAR-LBD protein, a terbium-labeled antibody against the protein tag, and the fluorescent probe ligand.

-

Add serial dilutions of the unlabeled test compound (this compound) or a known unlabeled ligand (positive control).

-

-

Incubation & Measurement:

-

Incubate at room temperature to allow binding to reach equilibrium.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A high signal indicates the probe is bound to the LBD.

-

-

Data Analysis:

-

As the test compound displaces the fluorescent probe, the TR-FRET signal will decrease.

-

Plot the signal against the concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (concentration of test compound that displaces 50% of the probe).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

2.2.3 Target Gene Expression Analysis (qPCR)

This assay validates that receptor activation leads to the transcription of known downstream target genes in a relevant cell type.

Protocol:

-

Cell Culture and Treatment:

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers for known PPAR target genes (e.g., PPARα: CPT1A, ACOX1; PPARγ: FABP4, ADIPOQ; PPARβ/δ: PDK4, ANGPTL4).

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Data Analysis:

-

Calculate the relative change in gene expression (fold change) compared to the vehicle-treated control using the ΔΔCt method.

-

Expected Quantitative Data Summary

| Parameter | Assay | Expected Outcome | Significance |

| EC₅₀ | Transactivation Assay | Potency of receptor activation (nM to µM range) | Measures functional potency and subtype selectivity. |

| Ki | Ligand Binding Assay | Binding affinity to the LBD (nM to µM range) | Confirms direct physical interaction with the receptor. |

| Fold Change | qPCR | Upregulation of target gene mRNA levels | Validates downstream transcriptional activity. |

Research Application II: Exploring Metabolic and Anti-inflammatory Effects

If this compound is confirmed as a PPAR agonist, the next logical step is to investigate its functional effects in cell-based models of metabolic and inflammatory processes.

Rationale

PPARγ is a master regulator of adipogenesis and insulin sensitivity.[1][17][18][19][20] PPARα and PPARβ/δ are key regulators of fatty acid oxidation and have anti-inflammatory properties.[2][4][21][22][23][24][25][26][27] Therefore, a PPAR agonist could have beneficial effects on glucose uptake, lipid accumulation, and inflammatory responses.

Caption: Experimental workflow to assess the functional effects of the test compound.

Experimental Workflows

3.2.1 Glucose Uptake Assay

This assay measures the compound's ability to enhance insulin-stimulated glucose uptake in adipocytes.

Protocol:

-

Differentiate 3T3-L1 Cells: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard cocktail (dexamethasone, IBMX, insulin).[28]

-

Treatment: Treat mature adipocytes with the test compound or a positive control (e.g., Rosiglitazone) for 24-48 hours.

-

Glucose Uptake:

-

Serum-starve the cells for 2-4 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes in the presence or absence of the test compound.[29]

-

Add a fluorescent glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxyglucose and incubate for an additional 10-60 minutes.[30][31]

-

Wash the cells with ice-cold PBS to stop the uptake.

-

-

Quantification: Lyse the cells and measure the amount of internalized glucose analog via a fluorescence plate reader or scintillation counter.[32]

3.2.2 Adipogenesis Assay (Oil Red O Staining)

This assay visualizes and quantifies lipid accumulation, a key feature of adipocyte differentiation.

Protocol:

-

Induce Differentiation: Seed 3T3-L1 preadipocytes and induce differentiation as above, but include the test compound or a positive control in the differentiation media from day 0.

-

Staining: After 7-10 days of differentiation:

-

Quantification:

-

Visually inspect and image the cells using a microscope.

-

For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at ~510 nm.[36]

-

3.2.3 Anti-inflammatory Assay

This assay determines if the compound can suppress the production of pro-inflammatory cytokines in activated macrophages.

Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates.

-

Treatment:

-

Cytokine Measurement:

-

Data Analysis: Calculate the percentage reduction in cytokine secretion in compound-treated cells compared to cells treated with LPS alone.

Expected Quantitative Data Summary

| Parameter | Assay | Expected Outcome | Significance |

| % Increase in Glucose Uptake | Glucose Uptake Assay | Increased insulin-stimulated glucose uptake | Suggests potential as an insulin-sensitizing agent. |

| Relative Lipid Accumulation | Adipogenesis Assay | Increased Oil Red O staining (absorbance) | Indicates pro-adipogenic activity (typical of PPARγ agonists). |

| % Inhibition of Cytokines | Anti-inflammatory Assay | Decreased secretion of TNF-α and IL-6 | Demonstrates potential anti-inflammatory effects. |

Summary and Future Directions

This guide presents a structured, hypothesis-driven approach to elucidate the potential biological activities of this compound. The proposed workflows are designed to rigorously test its function as a PPAR agonist and to explore its downstream consequences on cellular metabolism and inflammation.

Positive results from these in vitro studies would establish this molecule as a novel chemical tool for studying PPAR biology. Such findings would provide a strong rationale for advancing the compound into more complex investigations, including:

-

Transcriptomic analysis (RNA-Seq): To gain a global view of the genes regulated by the compound.

-

In vivo studies: To evaluate its efficacy and safety in animal models of metabolic diseases such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).

The systematic exploration outlined herein will pave the way for understanding the therapeutic potential of this uncharted molecule and its derivatives.

References

-

A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. PubMed. [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Institutes of Health. [Link]

-

Oil red o stain for in vitro adipogenesis. ResearchGate. [Link]

-

Ppar Gamma Pathway. MassiveBio. [Link]

-

Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization. PubMed Central. [Link]

-

PPAR delta as a therapeutic target in metabolic disease. National Institutes of Health. [Link]

-

Oil Red O Staining Protocol. Scribd. [Link]

-

Roles of PPAR delta in lipid absorption and metabolism: a new target for the treatment of type 2 diabetes. PubMed. [Link]

-

The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor. PubMed. [Link]

-

PPARγ-mediated insulin sensitization: the importance of fat versus muscle. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions. PubMed. [Link]

-

Inhibition of PPAR Gamma, Adipogenesis, and Insulin Sensitivity by MAGED1. Diabetes. [Link]

-

Role of PPARα in hepatic lipid metabolism. ResearchGate. [Link]

-

Mechanism by which of PPAR γ ligands regulate insulin sensitivity. ResearchGate. [Link]

-

PPAR Alpha as a Metabolic Modulator of the Liver: Role in the Pathogenesis of Nonalcoholic Steatohepatitis (NASH). MDPI. [Link]

-

PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis. PNAS. [Link]

-

MSC Adipogenic Differentiation. CELLnTEC. [Link]

-

Quantitative assessment of adipocyte differentiation in cell culture. National Institutes of Health. [Link]

-

Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. [Link]

-

Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging. National Institutes of Health. [Link]

-

Roles of PPAR delta in lipid absorption and metabolism: A new target for the treatment of type 2 diabetes. ResearchGate. [Link]

-

Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]

-

Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. National Institutes of Health. [Link]

-

Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. [Link]

-

Luciferase reporter assay of PPAR activation in COS-7 cells. ResearchGate. [Link]

-

4.7. Peroxisome Proliferator-Activated Receptor (PPAR)γ Reporter Gene Assay. Japan Chemical Industry Association. [Link]

-

PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]

-

Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]

-

Glucose consumption in 3T3-L1 adipocytes. ResearchGate. [Link]

-

Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. National Institutes of Health. [Link]

-

Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Ab. Journal of Applied Biology and Biotechnology. [Link]

-

Cytokine release profile in LPS activated RAW 264.7 cells. ResearchGate. [Link]

-

Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. The Acupuncture. [Link]

-

Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]

-

Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. PubMed Central. [Link]

-

PXR Suppresses PPARα-Dependent HMGCS2 Gene Transcription by Inhibiting the Interaction between PPARα and PGC1α. MDPI. [Link]

-

Regulation of PPAR-δ target genes by GW501516 in HepG2 cells. ScholarWorks. [Link]

Sources

- 1. massivebio.com [massivebio.com]

- 2. pnas.org [pnas.org]

- 3. Roles of PPAR delta in lipid absorption and metabolism: a new target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 7. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. korambiotech.com [korambiotech.com]

- 11. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Receptor ADME Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Regulation of PPAR-δ target genes by GW501516 in HepG2 cells | ScholarWorks [scholarworks.calstate.edu]

- 17. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 29. jabonline.in [jabonline.in]

- 30. docs.aatbio.com [docs.aatbio.com]

- 31. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. scribd.com [scribd.com]

- 35. cellntec.com [cellntec.com]

- 36. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 38. mdpi.com [mdpi.com]

- 39. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]

- 40. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven insights to ensure robust structural elucidation and purity assessment.

Foundational Overview: The Molecule in Focus

This compound (CAS No. 898792-03-5) is a bifunctional organic molecule featuring a para-substituted aromatic ketone linked to a terminal carboxylic acid via a six-carbon aliphatic chain.[1] Its molecular formula is C₁₈H₂₆O₄.[1] The accurate interpretation of its spectroscopic signature is paramount for confirming its identity, particularly in contexts like linker chemistry for drug conjugates or as an intermediate in complex organic synthesis.

The structure presents several distinct chemical environments that give rise to a rich and predictable spectroscopic profile:

-

A para-disubstituted benzene ring , creating a distinct AA'BB' system in ¹H NMR.

-

An aryl ketone carbonyl group , which strongly influences the electronic environment of the aromatic ring and adjacent methylene group.

-

A pentyloxy ether linkage , contributing both aliphatic and ether-specific signals.

-

A flexible heptanoic acid chain , with methylene groups that can be distinguished by their proximity to the two different carbonyl functions.

-

A terminal carboxylic acid , which has highly characteristic signals in both IR and NMR spectroscopy.

Caption: Structure of this compound with key protons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the carbon skeleton and the placement of functional groups.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its volatility, but DMSO-d₆ is superior for ensuring the observation of the exchangeable carboxylic acid proton.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data: Interpretation and Rationale

The proton NMR spectrum is characterized by distinct regions corresponding to the aromatic, aliphatic, and acidic protons. The deshielding effect of the carbonyl group and the shielding effect of the pentyloxy group create a predictable pattern.[2][3][4]

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 12.0 | broad singlet | 1H | Hₑ (-COOH) | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[2][4][5] |

| ~7.90 | doublet | 2H | Hᵦ (aromatic, ortho to C=O) | These protons are strongly deshielded by the anisotropic effect of the adjacent ketone carbonyl group. |

| ~6.95 | doublet | 2H | Hₐ (aromatic, ortho to -OR) | These protons are shielded by the electron-donating effect of the pentyloxy group's oxygen atom. |

| ~4.05 | triplet | 2H | Hբ (-O-CH₂ -) | The methylene group directly attached to the ether oxygen is deshielded by its electronegativity. |

| ~2.95 | triplet | 2H | H꜀ (-CH₂ -C=O) | The methylene group alpha to the ketone carbonyl is significantly deshielded.[6] |

| ~2.35 | triplet | 2H | HᏧ (-CH₂ -COOH) | The methylene group alpha to the carboxylic acid carbonyl is deshielded, but less so than the one alpha to the ketone.[4] |

| ~1.80 | multiplet | 2H | Pentyloxy chain (-O-CH₂-CH₂ -) | Standard aliphatic chemical shift. |

| ~1.65 | multiplet | 4H | Aliphatic chain (-CH₂-CH₂ -CH₂- and -CH₂-CH₂ -COOH) | Overlapping signals from the central part of the heptanoic acid chain. |

| ~1.40 | multiplet | 4H | Pentyloxy chain (-O-(CH₂)₂-CH₂ -CH₂ -CH₃) | Standard aliphatic chemical shift. |

| ~0.95 | triplet | 3H | H₉ (-CH₃) | Terminal methyl group of the pentyloxy chain, appearing in the characteristic upfield region. |

¹³C NMR Data: Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum confirms the carbon count and provides definitive evidence for the two distinct carbonyl groups.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~200.0 | Ketone C =O | Aryl ketone carbonyl carbons are highly deshielded and appear significantly downfield.[7] |

| ~178.0 | Carboxylic Acid C =O | Carboxylic acid carbonyls are also strongly deshielded, but typically appear slightly upfield from ketone carbonyls.[4][5] |

| ~163.5 | C -O (aromatic) | The aromatic carbon bonded to the ether oxygen is deshielded by oxygen but also shielded by resonance, placing it downfield. |

| ~130.5 | C -H (aromatic, ortho to C=O) | Aromatic carbons ortho to the electron-withdrawing ketone. |

| ~129.5 | C -C=O (aromatic) | The quaternary aromatic carbon attached to the ketone group. |

| ~114.5 | C -H (aromatic, ortho to -OR) | Aromatic carbons ortho to the electron-donating pentyloxy group are shielded. |

| ~68.5 | -O-C H₂- (pentyloxy) | Methylene carbon attached to the ether oxygen. |

| ~38.0 | -C H₂-C=O (ketone side) | Alpha-carbon to the ketone. |

| ~34.0 | -C H₂-COOH (acid side) | Alpha-carbon to the carboxylic acid. |

| ~22.0 - 31.0 | Aliphatic -C H₂- carbons | Multiple overlapping peaks from the remaining methylene groups in both the heptanoic and pentyloxy chains. |

| ~14.0 | -C H₃ (pentyloxy) | Terminal methyl carbon of the pentyloxy chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The spectrum of this molecule is dominated by absorptions from its two carbonyl groups and the broad O-H stretch of the carboxylic acid.

Experimental Protocol: IR Analysis

-

Method: The analysis can be performed using either a Potassium Bromide (KBr) pellet for a solid sample or as a thin film on a salt plate (NaCl or KBr) after dissolving the compound in a volatile solvent.

-

Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups. The region from 1500 to 3500 cm⁻¹ is particularly useful.[8]

IR Data: Interpretation and Rationale

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer, often obscuring the C-H stretches.[9] |

| 2850-3100 | Medium, Sharp | C-H stretch (Aliphatic & Aromatic) | These peaks are often seen superimposed on the broad O-H band.[10][11] Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic ones are just below.[12] |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl of a saturated carboxylic acid typically absorbs strongly in this region.[11][13] |

| ~1685 | Strong, Sharp | C=O stretch (Aryl Ketone) | Conjugation with the aromatic ring lowers the absorption frequency of the ketone carbonyl compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[10] |

| 1585-1600 | Medium | C=C stretch (Aromatic Ring) | Characteristic vibrations of the benzene ring.[11] |

| ~1250 | Strong | C-O stretch (Aryl Ether & Acid) | Asymmetric C-O-C stretching from the aryl ether and C-O stretching from the carboxylic acid contribute to a strong band in this region.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: MS Analysis

-

Ionization Method: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.

-

Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis: Identify the molecular ion peak (M⁺•) and assign structures to the major fragment ions.

MS Data: Predicted Fragmentation Pathways

The molecular weight of C₁₈H₂₆O₄ is 306.18 g/mol . The fragmentation is dictated by the stability of the resulting ions, with cleavages adjacent to the carbonyl groups being particularly favorable.[14]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

-

m/z = 306 [M]⁺•: The molecular ion peak.

-

m/z = 191 [Base Peak]: This is predicted to be the base peak, resulting from alpha-cleavage at the ketone.[6][15] This fragmentation yields the highly stable 4-pentyloxybenzoyl acylium ion.

-

m/z = 136: A fragment arising from a McLafferty rearrangement, where a gamma-hydrogen from the aliphatic chain is transferred to the ketone carbonyl, followed by cleavage.[16] This results in the loss of pent-1-ene.

-

m/z = 115: Resulting from cleavage of the bond between the carbonyl carbon and the phenyl ring, with the charge retained on the C₆H₁₁O₂⁺ fragment.[17]

-

m/z = 97: Subsequent loss of water (18 Da) from the m/z 115 fragment.[17]

-

m/z = 45: A characteristic, though often low-intensity, peak for carboxylic acids corresponding to the [COOH]⁺ fragment.[17]

Conclusion

The structural confirmation of this compound is definitively achieved through a cohesive interpretation of its NMR, IR, and MS data. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical aryl ketone and carboxylic acid functional groups, and mass spectrometry validates the molecular weight while revealing characteristic fragmentation patterns. Together, these techniques form a self-validating system, providing the high-confidence data required for research and development applications.

References

-

Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link]

-

Pérez-Cruz, F., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. Available at: [Link]

-

Tanimoto, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

Tanimoto, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Institutes of Health (PMC). Available at: [Link]

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000666). Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0193223). Available at: [Link]

-

ResearchGate. (2025). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]

-

YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0272777). Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

YouTube. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Available at: [Link]

-

PubChem. (n.d.). 7-[(R)-2-((E)-3-Hydroxy-3-methyl-4-phenyl-but-1-enyl)-5-oxo-pyrrolidin-1-yl]-heptanoic acid. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

NIST WebBook. (n.d.). 7-Phenylheptanoic acid. Available at: [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. app.studyraid.com [app.studyraid.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Oxo-7-(4-pentyloxyphenyl)heptanoic Acid: From Discovery to Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-7-(4-pentyloxyphenyl)heptanoic acid, a diarylheptanoid derivative, represents a class of molecules that has garnered significant interest in medicinal chemistry and materials science. Diarylheptanoids are naturally occurring compounds characterized by two aromatic rings linked by a seven-carbon chain.[1][2] This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, offering insights for researchers engaged in its study and application. While the specific historical discovery of this particular molecule is not extensively documented in readily available literature, its structural class and the primary methods for its synthesis are well-established in the field of organic chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898792-03-5 | [3] |

| Molecular Formula | C₁₈H₂₆O₄ | [3] |

| Molecular Weight | 306.40 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 75-77 °C | [3] |

Historical Context and Discovery

The direct historical account of the discovery of this compound is not prominently featured in major scientific publications. Its existence is primarily documented in chemical supplier catalogs and databases.[3] However, the history of this compound is intrinsically linked to the broader exploration of diarylheptanoids and the development of synthetic methodologies like the Friedel-Crafts acylation.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings.[4] This reaction, particularly the acylation variant, provides a direct and efficient route for the synthesis of aryl ketones, which is the core structural feature of this compound.[5][6]

The study of diarylheptanoids, both natural and synthetic, has been driven by their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Research in this area has led to the synthesis of a vast array of analogues to explore structure-activity relationships, and it is within this context that this compound was likely first synthesized as a novel compound for screening or as a building block for more complex molecules.

Synthetic Approaches

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[6]

Key Synthetic Strategy: Friedel-Crafts Acylation

The general approach involves the reaction of pentyloxybenzene with a suitable derivative of heptanedioic acid in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Preparation of Heptanedioic Acid Monochloride

This step is crucial as it activates the dicarboxylic acid for the subsequent acylation.

-

Reactants:

-

Heptanedioic acid

-

Thionyl chloride (SOCl₂) (slight excess)

-

-

Procedure:

-

In a fume hood, combine heptanedioic acid and thionyl chloride in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for HCl and SO₂.

-

Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining product is heptanedioic acid monochloride.

-

Step 2: Friedel-Crafts Acylation

This is the core C-C bond-forming step.

-

Reactants:

-

Pentyloxybenzene

-

Heptanedioic acid monochloride (from Step 1)

-

Anhydrous aluminum chloride (AlCl₃) (stoichiometric amount or slight excess)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve pentyloxybenzene in anhydrous DCM in a three-necked flask equipped with a dropping funnel, a condenser, and a stirrer.

-

Cool the solution in an ice bath.

-

Carefully add anhydrous AlCl₃ portion-wise with stirring.

-

Add a solution of heptanedioic acid monochloride in anhydrous DCM dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC is recommended).

-

Step 3: Work-up and Purification

This step isolates and purifies the final product.

-

Procedure:

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-